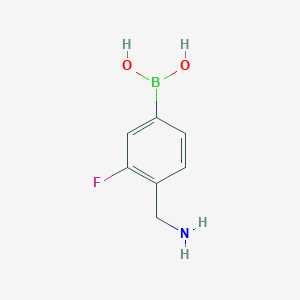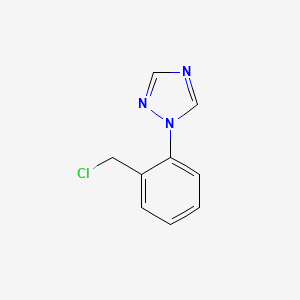
(4-(Aminomethyl)-3-fluorophenyl)boronic acid
概要
説明
(4-(Aminomethyl)-3-fluorophenyl)boronic acid, also known as 4-AMF-3-FPA, is an organic compound used in organic synthesis and as a reagent in scientific research. It is a white powder with a melting point of 205-207°C and a boiling point of 295-298°C. 4-AMF-3-FPA is an important building block for organic synthesis, as it can be used to synthesize a variety of organic compounds. Its unique structure and properties make it useful for a variety of applications in the laboratory.
科学的研究の応用
Synthesis and Structural Analysis
(4-(Aminomethyl)-3-fluorophenyl)boronic acid has been synthesized through a method involving protection of the amine group, lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis, yielding a compound with a pendant amine that facilitates attachment to polymers. This compound is part of ongoing research into constructing glucose sensing materials that operate at physiological pH, leveraging the boronic acid's ability to interact with sugars (Das et al., 2003).
Carbohydrate Sensing Mechanisms
Ortho-Aminomethylphenylboronic acids, including derivatives like this compound, play a crucial role in carbohydrate sensing. These compounds are used in receptors for carbohydrates due to their enhanced affinity toward diols at neutral pH. The aminomethyl group acts as an electron-withdrawing group, facilitating diol binding and influencing the emission properties of appended fluorophores upon diol binding, which is crucial for the development of sensitive glucose sensors (Sun et al., 2019).
Photonic Crystal Glucose-Sensing Material
The compound has been utilized in the development of a photonic crystal glucose-sensing material for noninvasive monitoring of glucose levels in tear fluid. By incorporating boronic acid derivatives like 4-amino-3-fluorophenylboronic acid into the molecular recognition elements of the sensor, researchers achieved glucose sensing at physiologic pH values. This application is particularly promising for diabetes management, allowing for glucose monitoring through noninvasive means such as ocular inserts or diagnostic contact lenses (Alexeev et al., 2004).
Applications in Organic Synthesis and Boronate Ester Formation
This compound plays a significant role in the synthesis of boronate esters, which are pivotal in organic synthesis. The electron-withdrawing effect of the fluorine atom enhances its reactivity, making it a valuable intermediate in the formation of complex organic compounds. This functionality is leveraged in various organic reactions, including Suzuki coupling, highlighting its importance in the development of new pharmaceuticals and materials (Research Progress on Synthesis of 3-borono-5-fluorobenzoic Acid, 2015).
作用機序
Target of Action
The primary target of (4-(Aminomethyl)-3-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
It’s known that the rate of hydrolysis of boronic pinacol esters, which are related compounds, is considerably accelerated at physiological ph . This suggests that the compound’s ADME properties and bioavailability could be influenced by pH .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a widely-used method for carbon–carbon bond formation .
Action Environment
The action of this compound is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of related compounds is accelerated at physiological pH , which could influence the compound’s action, efficacy, and stability.
Safety and Hazards
While specific safety and hazard information for “(4-(Aminomethyl)-3-fluorophenyl)boronic acid” is not available, general safety measures for handling boronic acids include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
将来の方向性
特性
IUPAC Name |
[4-(aminomethyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOUATUDGNOYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033503.png)

![4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B3033505.png)
![4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B3033506.png)
![2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033507.png)


![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one](/img/structure/B3033518.png)
![4-Chloro-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033519.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033520.png)
![3-(3-chlorobenzyl)-6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033521.png)
![3-(3-chlorobenzyl)-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033522.png)
![6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033524.png)
![6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033525.png)
